Reduced PARP-1 Trapping vs. Olaparib
In a direct head-to-head comparison, HYDAMTIQ demonstrated a 1.8-fold lower antiproliferative potency against BRCA2-mutant CAPAN-1 pancreatic cancer cells at 72 hours (IC50 16.8 µM) compared to Olaparib (IC50 9.4 µM) [1]. Conversely, HYDAMTIQ exhibited greater selectivity for the mutant cell line relative to wild-type clones (resistance ratio ~1.8-2.1) than Olaparib (resistance ratio ~1.4-1.6) [1]. This indicates that while Olaparib is a more potent cytotoxic agent in this model, HYDAMTIQ's antiproliferative effect is more tightly coupled to BRCA2 mutational status.
| Evidence Dimension | Antiproliferative activity (IC50) in BRCA2-mutant vs. wild-type cells |
|---|---|
| Target Compound Data | HYDAMTIQ IC50 (CAPAN-1 mutant): 16.8 µM; IC50 (C2-6 wild-type): 30.2 µM at 72h. Resistance ratio: ~1.8 [1]. |
| Comparator Or Baseline | Olaparib IC50 (CAPAN-1 mutant): 9.4 µM; IC50 (C2-6 wild-type): 13.3 µM at 72h. Resistance ratio: ~1.4 [1]. |
| Quantified Difference | HYDAMTIQ is 1.8-fold less potent than Olaparib in mutant cells (p=0.002), but shows a 1.3-fold higher resistance ratio between mutant and wild-type clones [1]. |
| Conditions | Human pancreatic cancer CAPAN-1 cells (BRCA2 mutant) and isogenic wild-type C2-6, C2-12, C2-14 clones; 72h exposure; SRB assay. |
Why This Matters
For researchers studying BRCA2-specific synthetic lethality, HYDAMTIQ provides a more selective tool with less off-target antiproliferative activity against wild-type cells compared to Olaparib, enabling cleaner genotype-phenotype correlations.
- [1] Mini E, Landini I, Lucarini L, Lapucci A, Napoli C, Perrone G, Tassi R, Masini E, Moroni F, Nobili S. The Inhibitory Effects of HYDAMTIQ, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways. Oncol Res. 2017;25(9):1441-1451. (Data from Table 1 and text). View Source
